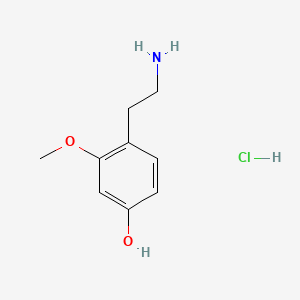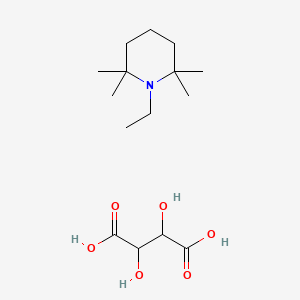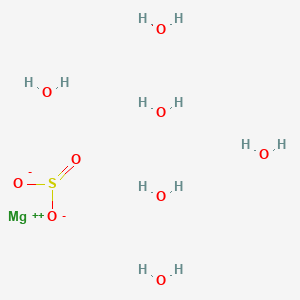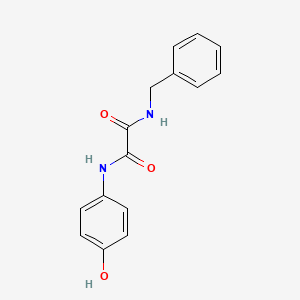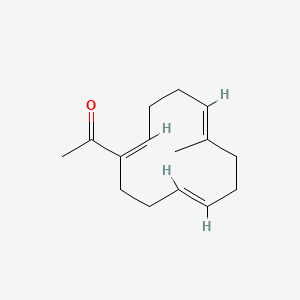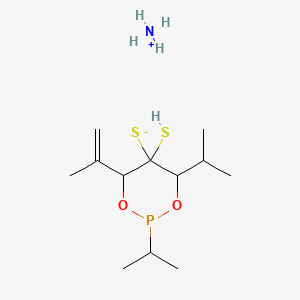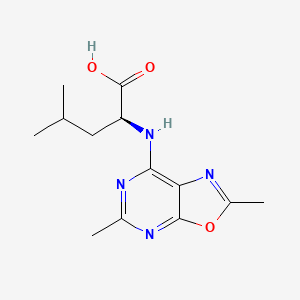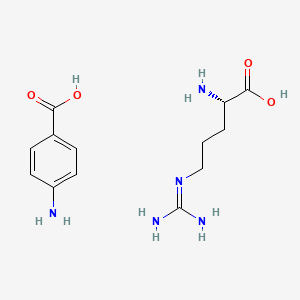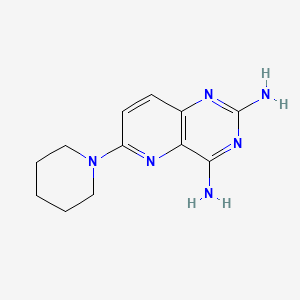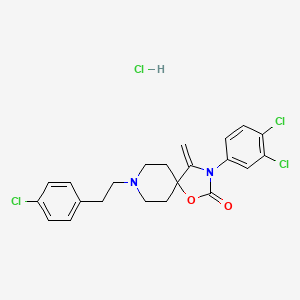
Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes imidazo and indolizin moieties, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazoindolizin structure, followed by the introduction of various substituents through reactions such as alkylation, acylation, and condensation. The final step often involves the formation of the iodide salt, which can be achieved through a reaction with iodine or an iodide source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: The compound may find applications in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo(4,5-g)indolizin-6-ium derivatives: Compounds with similar core structures but different substituents.
Phenylmethylene derivatives: Compounds featuring the phenylmethylene group with variations in other parts of the molecule.
Trimethyl-substituted compounds: Molecules with similar trimethyl substitution patterns but different core structures.
Uniqueness
Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide stands out due to its unique combination of structural features, including the fused ring system and specific substituents. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
123202-71-1 |
|---|---|
Molecular Formula |
C27H27IN4 |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(Z)-(2,3,9-trimethyl-8-phenylimidazo[4,5-g]indolizin-3-ium-7-ylidene)methyl]aniline;iodide |
InChI |
InChI=1S/C27H27N4.HI/c1-18-25(21-9-7-6-8-10-21)24(17-20-11-13-22(14-12-20)29(3)4)31-16-15-23-26(27(18)31)28-19(2)30(23)5;/h6-17H,1-5H3;1H/q+1;/p-1 |
InChI Key |
BLEUEMKKCKAONH-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)N(C)C)/N3C1=C4C(=[N+](C(=N4)C)C)C=C3)C5=CC=CC=C5.[I-] |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)N(C)C)N3C1=C4C(=[N+](C(=N4)C)C)C=C3)C5=CC=CC=C5.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



